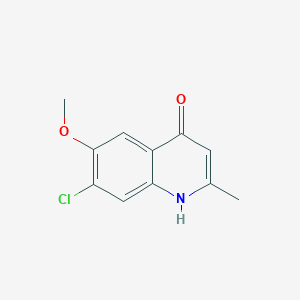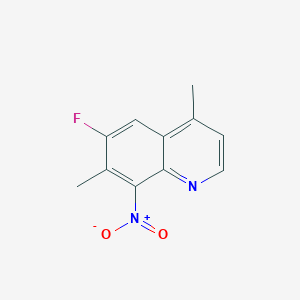![molecular formula C9H9BO2S2 B11885633 (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid CAS No. 918412-93-8](/img/structure/B11885633.png)
(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a bithiophene structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including materials science, medicinal chemistry, and catalysis. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid typically involves the borylation of a bithiophene precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated bithiophene with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
While specific industrial production methods for (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis can be applied. These methods typically involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed in industrial settings .
化学反応の分析
Types of Reactions
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene, ethanol, or water. Reaction conditions vary depending on the specific reaction but often involve temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates .
科学的研究の応用
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of molecular probes and sensors due to its ability to form reversible covalent bonds with diols and other functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs that can inhibit specific enzymes or proteins.
作用機序
The mechanism of action of (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid largely depends on its ability to form reversible covalent bonds with various functional groups. This property allows it to interact with molecular targets such as enzymes, proteins, and other biomolecules. In medicinal chemistry, the boronic acid group can inhibit enzymes by forming a covalent bond with the active site serine or other nucleophilic residues, thereby blocking the enzyme’s activity .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a bithiophene.
Thiophene-2-boronic acid: Contains a single thiophene ring instead of a bithiophene.
(2,2’-Bithiophen)-5-boronic acid: Similar structure but without the methyl group.
Uniqueness
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid is unique due to the presence of both the bithiophene structure and the boronic acid group. This combination imparts unique electronic properties and reactivity, making it particularly useful in the synthesis of complex organic molecules and advanced materials .
特性
CAS番号 |
918412-93-8 |
|---|---|
分子式 |
C9H9BO2S2 |
分子量 |
224.1 g/mol |
IUPAC名 |
[5-(5-methylthiophen-2-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H9BO2S2/c1-6-2-3-7(13-6)8-4-5-9(14-8)10(11)12/h2-5,11-12H,1H3 |
InChIキー |
GLQUQEDKFYJNDI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)





![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)

